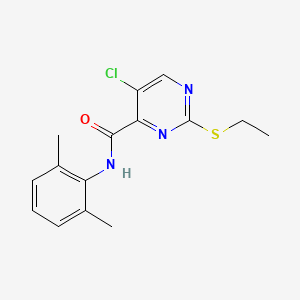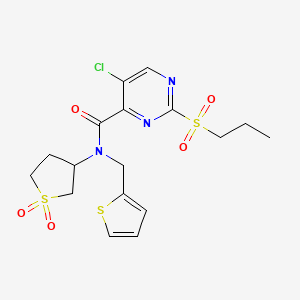
1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea is an organic compound that features a methoxyphenyl group and a triazolyl group linked by a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea typically involves the reaction of 4-methoxyaniline with an isocyanate derivative of 1,2,4-triazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium iodide in acetone for halogenation.
Major Products:
Oxidation: 1-(4-Hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an antifungal and antibacterial agent. Its ability to inhibit specific enzymes makes it a potential therapeutic agent for treating infections.
Industry: In the materials science industry, this compound is explored for its use in the development of new polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea exerts its effects involves the interaction of the triazole ring with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can inhibit the function of enzymes, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-Chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea: Contains a chlorine atom instead of a methoxy group.
1-(4-Methoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)urea: Features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea is unique due to the presence of both a methoxyphenyl group and a 1,2,4-triazole ring. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(1,2,4-triazol-4-yl)urea |
InChI |
InChI=1S/C10H11N5O2/c1-17-9-4-2-8(3-5-9)13-10(16)14-15-6-11-12-7-15/h2-7H,1H3,(H2,13,14,16) |
InChI Key |
QPQURSSZEBUBGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11414098.png)
![2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide](/img/structure/B11414099.png)
![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11414105.png)
![5-chloro-2-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11414106.png)

![3,5-dichloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide](/img/structure/B11414112.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11414116.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11414126.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B11414131.png)

![2-(5-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11414139.png)
![1-(2-ethoxyethyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11414161.png)
